
Einecs 258-022-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 258-022-3, also known as 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride, is a chemical compound with a variety of applications in different fields. It is recognized for its unique chemical structure and properties, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves several steps. The primary synthetic route includes the reaction of octylamine with ethylene diamine to form the intermediate compound, which is then reacted with chloroacetic acid to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride can be compared with other similar compounds, such as:
- N,N-Bis(2-(octylamino)ethyl)-glycine hydrochloride
- 2-[bis[2-(octylamino)ethyl]amino]acetic acid
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of 2-[bis[2-(octylamino)ethyl]amino]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct reactivity and biological activity.
Eigenschaften
CAS-Nummer |
52584-05-1 |
|---|---|
Molekularformel |
C23H44N2O5 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
dodecyl 6-aminohexanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H37NO2.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-18(20)15-12-11-13-16-19;7-4-2-1-3(6-4)5(8)9/h2-17,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |
InChI-Schlüssel |
QRXDCWZSODTMEF-HVDRVSQOSA-N |
Isomerische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)N[C@@H]1C(=O)O |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCCCCN.C1CC(=O)NC1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



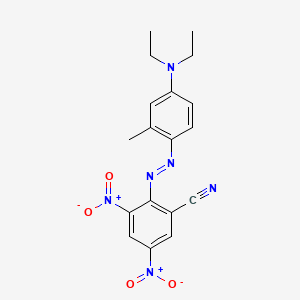
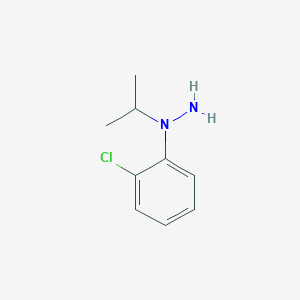



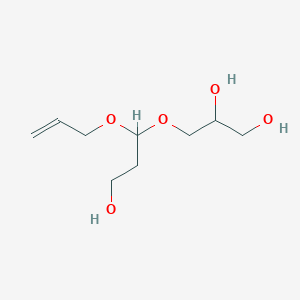


![Pentanoic acid, 4-[[[4-[[(pentyloxy)carbonyl]oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B15180393.png)
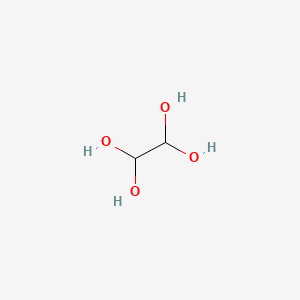
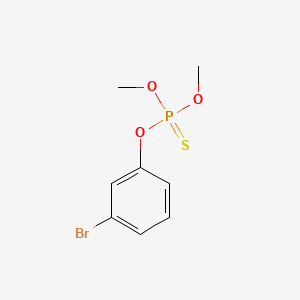
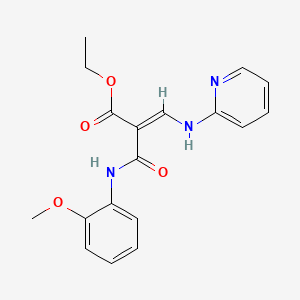
![3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-carbaldehyde](/img/structure/B15180407.png)
